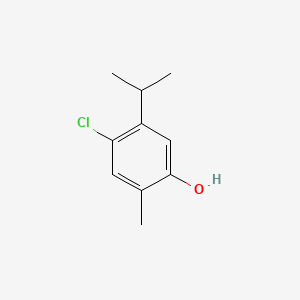

Chlorcarvacrol

Descripción general

Descripción

Se utiliza principalmente como medicamento para tratar las hemorroides, las fisuras anales y el prurito anal . Carvasept es un derivado del carvacrol, un fenol monoterpenoide que se encuentra en el aceite esencial del orégano y el tomillo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Carvasept puede sintetizarse mediante la cloración del carvacrol. La reacción implica la sustitución de un átomo de hidrógeno en el anillo aromático del carvacrol por un átomo de cloro. Esto se puede lograr utilizando gas cloro o un agente clorante como el cloruro de tionilo en condiciones controladas. La reacción se lleva a cabo típicamente en un disolvente inerte como el diclorometano a bajas temperaturas para evitar la sobrecloración.

Métodos de producción industrial: En un entorno industrial, la producción de Carvasept implica la cloración a gran escala del carvacrol. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, se controlan cuidadosamente para lograr el resultado deseado. El producto se purifica luego mediante destilación o recristalización para eliminar cualquier impureza.

Tipos de reacciones:

Oxidación: Carvasept puede sufrir reacciones de oxidación, donde el grupo hidroxilo se convierte en un grupo carbonilo. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El compuesto se puede reducir a su alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Carvasept puede participar en reacciones de sustitución aromática electrófila. Por ejemplo, la nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir un grupo nitro en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Ácido nítrico concentrado y ácido sulfúrico para la nitración.

Principales productos formados:

Oxidación: Formación de 2-cloro-3-isopropil-6-metilbenzaldehído.

Reducción: Formación de 2-cloro-3-isopropil-6-metilfenol.

Sustitución: Formación de 2-cloro-3-isopropil-6-metil-4-nitrofenol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1. Antifungal Activity

Chlorcarvacrol exhibits significant antifungal properties against various strains of fungi. Studies have shown that it inhibits the growth of Candida species, including Candida auris, with minimal inhibitory concentrations (MIC) ranging from 125 to 500 μg/mL. The compound disrupts ergosterol synthesis, a crucial component of fungal cell membranes, leading to cell death and reduced biofilm formation .

2. Bactericidal Effects

this compound also demonstrates strong antibacterial activity. It has been effective against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli. The mechanism involves destabilizing the bacterial cell membrane and inhibiting biofilm formation, which is critical for bacterial survival in hostile environments .

| Microorganism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Candida auris | 125 - 500 | Inhibition of ergosterol synthesis |

| Staphylococcus aureus | Varies | Membrane destabilization |

| Escherichia coli | Varies | Disruption of cellular integrity |

Therapeutic Applications

1. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It activates TRPA1 receptors, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This action can be beneficial in treating conditions characterized by chronic inflammation .

2. Anticancer Potential

this compound has shown promise as an anticancer agent. In vitro studies reveal that it induces apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis. For instance, it has been found to decrease cyclin B1 expression and increase reactive oxygen species (ROS) levels, leading to enhanced cancer cell death .

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Prostate Cancer | Induces apoptosis | Increases ROS; disrupts mitochondrial function |

| Colon Cancer | Cell cycle arrest | Modulates cyclin B1 and apoptosis pathways |

Case Studies

Case Study 1: Antifungal Efficacy

In a study conducted by Ismail et al., this compound was tested against multiple strains of Candida. The results demonstrated a significant reduction in fungal growth and biofilm formation when treated with this compound concentrations ranging from 125 to 500 μg/mL. This study highlights the potential use of this compound in clinical settings for managing fungal infections .

Case Study 2: Anti-inflammatory Mechanisms

Alvarenga et al. explored the anti-inflammatory effects of this compound in a model of intestinal inflammation induced by irinotecan. The study found that this compound significantly reduced inflammatory markers and improved intestinal histology, suggesting its therapeutic potential in gastrointestinal diseases .

Mecanismo De Acción

El mecanismo de acción de Carvasept implica su interacción con las membranas celulares microbianas. El compuesto interrumpe la integridad de la membrana celular, lo que provoca una fuga de contenido celular y la muerte celular eventual. Esta actividad antimicrobiana se atribuye a la presencia del átomo de cloro y el grupo hidroxilo fenólico, lo que aumenta su capacidad para penetrar e interrumpir las membranas microbianas .

Comparación Con Compuestos Similares

Carvasept es similar a otros fenoles clorados como el cloroxilenol y el clorotimol. Es único en su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas.

Compuestos similares:

Cloroxilenol: Se utiliza como antiséptico y desinfectante.

Clorotimol: Conocido por sus propiedades antimicrobianas y utilizado en enjuagues bucales y cremas antisépticas.

Clorocresol: Se utiliza como conservante en productos farmacéuticos y cosméticos.

La estructura única de Carvasept le permite ser más eficaz en ciertas aplicaciones, particularmente en el tratamiento de hemorroides y fisuras anales, donde sus propiedades antiinflamatorias y analgésicas son beneficiosas.

Actividad Biológica

Chlorcarvacrol, a chlorinated derivative of carvacrol, is gaining attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.

This compound has the chemical formula and is classified as a monoterpenic phenol. Its structure is similar to that of carvacrol, which is known for its presence in various essential oils such as thyme and oregano. The introduction of a chlorine atom alters its biological activity, enhancing its efficacy against certain pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are documented in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Antifungal Activity

This compound also shows potent antifungal activity. It has been tested against various fungal pathogens, including:

- Candida spp. : this compound inhibited the growth of Candida albicans and other species at concentrations ranging from 125 to 500 μg/mL .

- Aspergillus spp. : Inhibition studies revealed that this compound effectively reduced spore germination and mycelial growth of Aspergillus flavus, with MIC values around 120 mg/L .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Assay : this compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.

- Cellular Studies : In vitro studies showed that this compound could enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase, contributing to cellular protection against oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

- Animal Models : In vivo studies using animal models have demonstrated that this compound can alleviate symptoms associated with inflammation, further supporting its role as an anti-inflammatory agent.

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties:

- Cell Viability Assays : this compound has been tested on various cancer cell lines, showing a reduction in cell viability at specific concentrations.

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies highlight the practical applications of this compound in different fields:

- Food Preservation : this compound has been incorporated into food products as a natural preservative due to its antimicrobial properties, extending shelf life and ensuring food safety.

- Pharmaceutical Applications : Its bioactivity has led to investigations into formulations for topical applications against skin infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFXNOIULZQAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205219 | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-94-1 | |

| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvasept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvasept | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorcarvacrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorocarvacrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCARVACROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of chlorine atoms to alkylphenols affect their anthelmintic activity, specifically against Ascaris worms?

A2: Kochman's research demonstrated that incorporating chlorine atoms into alkylphenol molecules could enhance their effectiveness against Ascaris worms. [] Notably, 5-Chlorcarvacrol exhibited potent paralytic and lethal effects on Ascaris worms in vitro, even at very low concentrations (1:150,000). [] Furthermore, in vivo studies in dogs showed that 5-Chlorcarvacrol effectively expelled Ascaris worms at doses that did not cause toxicity, with reduced irritation compared to Carvacrol or Thymol. []

Q2: What other structural analogs of Chlorcarvacrol have been investigated for their anthelmintic properties?

A3: Beyond 5-Chlorcarvacrol, researchers have explored the anthelmintic potential of other alkylpolyhydroxylchlorobenzol derivatives, including 1-Octyl-5-chlororesorcinol and 5-Octyl-4-chloropyrocartochol. [] These compounds demonstrated promising activity against Ascaris worms, suggesting that further exploration of this structural class is warranted.

Q3: Are there any available analytical methods for differentiating between 4-Hexylresorcinol and 5-Chlorcarvacrol?

A4: Yes, a photometric method has been developed for the specific determination of 4-Hexylresorcinol in the presence of 5-Chlorcarvacrol. [] This method likely exploits differences in the absorption spectra or reactivity of the two compounds to allow for their individual quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.